molecular formula C18H10Br2FN B12506789 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole

3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole

Cat. No.: B12506789
M. Wt: 419.1 g/mol
InChI Key: HPYAVNYOKQBSPW-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole typically involves the bromination of 9-(4-fluorophenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form this compound using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Grignard reagents, organolithium compounds, palladium catalysts.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

Major Products:

    Substitution: Various substituted carbazoles depending on the reagent used.

    Oxidation: Carbazole-3,6-dione.

    Reduction: Reduced carbazole derivatives.

Scientific Research Applications

3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is largely dependent on its application. In organic electronics, the compound acts as an electron-transport material, facilitating the movement of electrons through the device. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3,6-Dibromo-9-phenylcarbazole
  • 3,6-Dibromo-9-octylcarbazole
  • 3,6-Dibromo-9-(4-methylphenyl)-9H-carbazole

Comparison: 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. Compared to other similar compounds, it may exhibit enhanced stability, higher electron affinity, and improved performance in electronic applications .

Properties

Molecular Formula

C18H10Br2FN

Molecular Weight

419.1 g/mol

IUPAC Name

3,6-dibromo-9-(4-fluorophenyl)carbazole

InChI

InChI=1S/C18H10Br2FN/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)22(17)14-5-3-13(21)4-6-14/h1-10H

InChI Key

HPYAVNYOKQBSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F

Origin of Product

United States

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